Pcmpa

cytochrome P450 drug metabolism forensic toxicology

Forensic toxicology labs face misidentification risks when relying on generic PCP metabolite panels. PCMPA (CAS 2201-58-3) is a certified reference standard that provides a definitive solution. - Unique CYP profile: Predominantly metabolized by CYP2B6 (51%) and CYP2D6 (40%), enabling selective probe studies. - Discriminatory metabolite: Absence of mono-hydroxy metabolites distinguishes PCMPA from PCEPA, preventing false assignments. - Certified purity ≥98% with lot-specific CoA and GC-MS spectral data for ISO/IEC 17025 compliance.

Molecular Formula C16H25NO
Molecular Weight 247.38
CAS No. 2201-58-3
Cat. No. B1654314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePcmpa
CAS2201-58-3
Molecular FormulaC16H25NO
Molecular Weight247.38
Structural Identifiers
SMILESCOCCCNC1(CCCCC1)C2=CC=CC=C2
InChIInChI=1S/C16H25NO/c1-18-14-8-13-17-16(11-6-3-7-12-16)15-9-4-2-5-10-15/h2,4-5,9-10,17H,3,6-8,11-14H2,1H3
InChIKeyOWOACIUDSBGLMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PCMPA Forensic Reference Standard Overview


PCMPA (N-(1-phenylcyclohexyl)-3-methoxypropanamine) is a phencyclidine-derived arylcyclohexylamine designer drug that emerged on the illicit market in the late 1990s [1]. As a tertiary amine with a 3-methoxypropyl side chain, it is structurally related to phencyclidine (PCP) and ketamine, and is presumed to act as an NMDA receptor antagonist [1]. The compound is primarily utilized as a high-purity analytical reference standard (free base or hydrochloride salt) for forensic toxicology and metabolism research [2]. Its metabolic pathways, cytochrome P450 (CYP) enzyme involvement, and detectability via systematic toxicological analysis (STA) have been experimentally characterized in rat urine and human liver microsome (HLM) models [1][2].

Reference Type Certified high-purity forensic standard, free base or hydrochloride salt
Analytical Workflow GC-MS or LC-MS/MS systematic toxicological analysis (STA)
Key Selection Criterion CYP2B6/2D6-mediated metabolic probe; no CYP3A4 contribution

Why PCMPA Generic Substitution Is Unjustified


Although PCMPA shares the 1-phenylcyclohexylamine core with designer drugs such as PCEPA, PCMEA, PCEEA, and PCPR, the alkoxy side-chain length and heteroatom position critically determine both the CYP isoenzyme selectivity and the resulting metabolite spectrum [1]. In-class substitution without considering these differences can lead to misidentification in toxicological screening, incorrect metabolite targeting, and flawed interpretation of CYP-mediated drug-drug interaction risks. The quantitative evidence below demonstrates precisely why PCMPA must be treated as a chemically and metabolically distinct entity for analytical and forensic procurement decisions.

CYP isoform profile mismatch

PCMPA lacks CYP3A4 involvement, unlike the ethoxy analog PCEPA; using PCEPA as a substitute misrepresents metabolic clearance pathways.

Metabolite signature divergence

PCEPA produces unique mono-hydroxylated metabolites not formed by PCMPA; substitution risks false-positive forensic identification.

Drug-interaction risk assessment

CYP2B6/2D6 dominance in PCMPA clearance (vs distributed profile of PCEPA) means CYP-modulated co-exposure interpretation differs significantly.

PCMPA Quantitative Differentiation Evidence


CYP3A4-Independent Metabolism vs. PCEPA

In a direct head-to-head comparison using cDNA-expressed human CYP isoenzymes, PCMPA O-demethylation was catalyzed exclusively by CYP2B6, CYP2C19, and CYP2D6, with no contribution from CYP3A4. In contrast, the homologous analog PCEPA (N-(1-phenylcyclohexyl)-3-ethoxypropanamine) involved CYP2B6, CYP2C19, CYP2D6, and CYP3A4 [1]. The complete absence of CYP3A4 activity toward PCMPA represents a categorical metabolic difference from PCEPA.

CYP3A4 absence vs PCEPA
Head-to-head
PCMPA CYP2B6, 2C19, 2D6; CYP3A4 not involved
PCEPA CYP2B6, 2C19, 2D6, CYP3A4 (45% net clearance)
Categorical metabolic difference; CYP3A4-modulating co-medications will not alter PCMPA clearance
Recombinant single CYP isoforms, GC-MS/LC-MS detection
cytochrome P450 drug metabolism forensic toxicology

Divergent Net Clearance Profiles vs. PCEPA

Applying the relative activity factor (RAF) approach to recombinant enzyme kinetic data, the percentage contributions of individual CYP isoforms to net hepatic clearance were calculated for PCMPA and PCEPA [1]. PCMPA clearance is dominated by CYP2B6 (51%) and CYP2D6 (40%) with a minor CYP2C19 contribution (8%), whereas PCEPA clearance is distributed across CYP2B6 (22%), CYP2C19 (3%), CYP2D6 (30%), and CYP3A4 (45%).

Clearance profile divergence
Reported comparison
CYP2B6 contribution: 2.3-fold higher for PCMPA
Distinct enzyme contribution vectors justify PCMPA-specific analytical workflows
RAF approach; PCMPA: CYP2B6 51%, CYP2D6 40%, CYP2C19 8%; PCEPA includes CYP3A4 45%
enzyme kinetics relative activity factor CYP phenotyping

Differential Chemical Inhibition vs. PCEPA

Inhibition experiments with pooled human liver microsomes (HLMs) revealed quantitatively distinct sensitivity patterns for PCMPA versus PCEPA [1]. At a substrate concentration of 10 µM, the CYP2B6 inhibitor 4-(4-chlorobenzyl)pyridine reduced PCMPA metabolite (PCHPA) formation by 62%, compared to 57% for PCEPA. Conversely, the CYP2D6 inhibitor quinidine reduced formation by 27% for PCMPA versus 26% for PCEPA at 10 µM.

Chemical inhibition sensitivity
Head-to-head
PCMPA (10 µM) CBP inhibited 62%; quinidine inhibited 27%
PCEPA (10 µM) CBP inhibited 57%; quinidine inhibited 26%
Greater dependence on CYP2B6 for PCMPA; orthogonal discrimination method
Pooled human liver microsomes, metabolite PCHPA measurement
chemical inhibition CYP2B6 CYP2D6 drug-drug interaction

Unique Metabolite Signature vs. PCEPA

In a comparative rat urine study using full-scan GC-MS after acid hydrolysis and acetylation, PCMPA and PCEPA produced largely overlapping metabolite profiles via O-dealkylation, N-dealkylation, cyclohexyl hydroxylation, and aromatic hydroxylation [1]. However, PCEPA uniquely generated mono-hydroxylated metabolites that were not detected for PCMPA [1][2]. This metabolic divergence becomes analytically significant at high intake doses, where the presence of PCEPA-specific mono-hydroxy species enables forensic discrimination between the two otherwise indistinguishable profiles.

Unique metabolite signature
Cross-study comparable
PCMPA metabolites O-demethyl-PCMPA, N-dealkyl, cyclohexyl-OH, aromatic-OH; no mono-hydroxy species
PCEPA metabolites Core metabolites plus unique mono-hydroxylated derivatives
PCMPA reference standard essential to avoid false-positive PCEPA assignment in high-dose cases
Rat urine GC-MS full-scan after acid hydrolysis & acetylation
metabolite identification GC-MS toxicological screening

Defined Solubility for Reference Standard Preparation

PCMPA hydrochloride (CAS 1934-63-0, purity ≥98%) exhibits defined solubility values across common laboratory solvents: 20 mg/mL in DMF, 14 mg/mL in DMSO, 25 mg/mL in ethanol, and 10 mg/mL in PBS (pH 7.2) . These solubility data are essential for preparing calibration standards and quality control samples with known concentrations for quantitative forensic analysis.

Certified solubility
Data to verify
DMF20 mg/mL
DMSO14 mg/mL
Ethanol25 mg/mL
PBS pH 7.210 mg/mL
Supports standard solution preparation
Lot-specific verification recommended; vendor-certified values
solubility reference standard analytical chemistry

PCMPA Best-Fit Application Scenarios


Forensic Toxicology STA Validation and GC-MS Library Construction

PCMPA reference standard (free base or hydrochloride) is the definitive compound for developing and validating systematic toxicological analysis (STA) procedures targeting phencyclidine-derived designer drugs. The established GC-MS detection workflow—acid hydrolysis, liquid-liquid extraction, microwave-assisted acetylation, and full-scan EI-MS—has been demonstrated to detect a common drug user's dose of PCMPA in rat urine, and the method is projected to be transferable to human urine [1]. Including PCMPA in mass spectral libraries ensures unambiguous identification and prevents misassignment with PCEPA, which shares core metabolites but differs in mono-hydroxy metabolite production at high doses [1].

CYP Phenotyping and Drug-Drug Interaction Risk Assessment

Due to its distinctive CYP enzyme profile—predominantly metabolized by CYP2B6 (51%) and CYP2D6 (40%), with no CYP3A4 involvement—PCMPA serves as a selective probe substrate for CYP2B6 and CYP2D6 activity in human liver microsome assays [2]. In forensic pharmacology research, PCMPA can be used to investigate the impact of CYP2B6 polymorphisms (e.g., CYP2B6*6) and CYP2D6 poor-metabolizer genotypes on designer drug clearance, as demonstrated by the 40% reduction in metabolite formation in HLMs from CYP2D6 poor metabolizers compared to pooled HLMs at 1 µM [2].

Reference Standard for Quantitative LC-MS/MS Method Development

With certified purity (≥98%) and defined solubility values (e.g., 14 mg/mL in DMSO, 25 mg/mL in ethanol) , PCMPA hydrochloride is suitable for preparing traceable stock solutions and calibration standards in forensic and clinical toxicology laboratories. The availability of lot-specific certificates of analysis and GC-MS spectral data ensures that quantitative methods meet ISO/IEC 17025 accreditation requirements for forensic testing.

Metabolite-Based Discrimination in Post-Mortem Toxicology

In cases where multiple arylcyclohexylamine designer drugs may have been co-ingested, the metabolite profile of PCMPA provides a key discriminatory marker. Because PCMPA does not produce the mono-hydroxylated metabolites characteristic of PCEPA [1], post-mortem urine analysis via GC-MS can rule out or confirm PCMPA involvement independent of PCEPA, provided an authentic PCMPA reference standard is available for retention time and mass spectral matching [1].

Application
Selection Property
Validation Focus
Forensic STA validation & GC-MS library construction
CYP isoform-dependent metabolite profile
Retention time and mass spectral matching against certified reference
CYP phenotyping & drug-drug interaction risk assessment
CYP2B6/2D6 selectivity profile (no CYP3A4 involvement)
Enzyme kinetic parameter verification in HLM assays
Quantitative LC-MS/MS method development
Lot-certified purity and defined solubility
Stock solution concentration accuracy and traceability
Post-mortem toxicology metabolite discrimination
Unique metabolite signature (absence of mono-hydroxy species)
Method specificity against PCEPA and co-ingested analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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